molecular formula C44H50N5O7P B13729803 (R)-GNA-C(Bz)-phosphoramidite

(R)-GNA-C(Bz)-phosphoramidite

Cat. No.: B13729803
M. Wt: 791.9 g/mol
InChI Key: IQSXGILXOHYNMA-MDEHIVAZSA-N
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Description

®-GNA-C(Bz)-phosphoramidite is a chiral phosphoramidite compound widely used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of asymmetric synthesis and catalysis due to its ability to induce chirality in the resulting products. The presence of the benzoyl group (Bz) enhances its stability and reactivity, making it a crucial reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-GNA-C(Bz)-phosphoramidite typically involves the reaction of a chiral amine with a phosphorodiamidite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite. The benzoyl group is introduced through a benzoylation reaction, which involves the use of benzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of ®-GNA-C(Bz)-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the chiral center and prevent racemization .

Chemical Reactions Analysis

Types of Reactions

®-GNA-C(Bz)-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate derivatives, phosphine derivatives, and various substituted phosphoramidites .

Scientific Research Applications

®-GNA-C(Bz)-phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-GNA-C(Bz)-phosphoramidite involves its ability to induce chirality in the resulting products. The compound interacts with substrates through its chiral center, leading to the formation of enantiomerically enriched products. The benzoyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-GNA-C(Bz)-phosphoramidite is unique due to its high stability and reactivity, which are attributed to the presence of the benzoyl group. This compound also exhibits excellent enantioselectivity, making it a valuable reagent in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C44H50N5O7P

Molecular Weight

791.9 g/mol

IUPAC Name

N-[1-[(2R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C44H50N5O7P/c1-32(2)49(33(3)4)57(55-29-13-27-45)56-40(30-48-28-26-41(47-43(48)51)46-42(50)34-14-9-7-10-15-34)31-54-44(35-16-11-8-12-17-35,36-18-22-38(52-5)23-19-36)37-20-24-39(53-6)25-21-37/h7-12,14-26,28,32-33,40H,13,29-31H2,1-6H3,(H,46,47,50,51)/t40-,57?/m1/s1

InChI Key

IQSXGILXOHYNMA-MDEHIVAZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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